molecular formula C11H13NO5 B3122131 N-(carboxymethyl)-N-(3-methoxyphenyl)glycine CAS No. 30042-66-1

N-(carboxymethyl)-N-(3-methoxyphenyl)glycine

Cat. No.: B3122131
CAS No.: 30042-66-1
M. Wt: 239.22 g/mol
InChI Key: FNVWVUCRGDETAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(carboxymethyl)-N-(3-methoxyphenyl)glycine is a glycine derivative research chemical. Compounds within this class are frequently employed as key intermediates or building blocks in organic synthesis and pharmaceutical research. The structure, featuring a carboxymethyl group and a 3-methoxyphenyl substituent, suggests potential for further chemical modification. Researchers might explore its utility in developing novel compounds or as a precursor in synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling and Safety: Refer to the Safety Data Sheet (SDS) for safe handling procedures. Note: The specific properties, applications, and hazards for this exact compound could not be definitively confirmed through the search. It is essential to consult technical data sheets and scientific literature for accurate information before use.

Properties

IUPAC Name

2-[N-(carboxymethyl)-3-methoxyanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-17-9-4-2-3-8(5-9)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWVUCRGDETAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259563
Record name N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30042-66-1
Record name N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30042-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine (also referred to as p-MCA) is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carboxymethyl group and a methoxyphenyl moiety. Its structural formula can be represented as follows:

C11H13NO4\text{C}_{11}\text{H}_{13}\text{N}\text{O}_4

This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in the context of oxidative stress and inflammation.

1. Antioxidant Activity
p-MCA has been shown to exhibit significant antioxidant properties. It functions by modulating the Nrf2/ARE signaling pathway, which is crucial for the cellular defense against oxidative stress. Activation of this pathway leads to the upregulation of various antioxidant enzymes, including glutathione peroxidase and superoxide dismutase, thereby enhancing cellular resilience against oxidative damage .

2. Hepatoprotective Effects
Research indicates that p-MCA provides protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄). In studies involving rat hepatocytes, p-MCA preserved enzyme activities associated with liver function, including alkaline phosphatase (ALP) and alanine aminotransferase (ALT), suggesting its potential as a hepatoprotective agent .

3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway, which plays a central role in the inflammatory response. By suppressing pro-inflammatory cytokines, p-MCA may contribute to reduced inflammation in various disease models .

Table 1: Summary of Biological Activities of p-MCA

Biological ActivityMechanism of ActionReference
AntioxidantActivation of Nrf2/ARE pathway ,
HepatoprotectionPreservation of liver enzyme activities ,
Anti-inflammatoryInhibition of NF-κB signaling ,

Case Study: Hepatoprotective Activity in Rat Models

In a controlled study, rats were administered CCl₄ to induce liver toxicity. Subsequent treatment with p-MCA resulted in:

  • Reduction in ALT and AST levels: Indicating improved liver function.
  • Histopathological improvements: Observations showed reduced necrosis and inflammation in liver tissues.

These findings support the potential use of p-MCA as a therapeutic agent for liver diseases characterized by oxidative stress and inflammation .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Liver Diseases: Its hepatoprotective properties make it a candidate for treating conditions like fatty liver disease and drug-induced liver injury.
  • Neurological Disorders: By modulating oxidative stress and inflammation, p-MCA could be beneficial in neurodegenerative diseases where these factors play a significant role.
  • Cosmetic Applications: Due to its UV-absorbing capabilities, it may also find use in cosmetic formulations aimed at protecting skin from oxidative damage .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that derivatives of carboxyphenyl compounds exhibit antiviral properties, particularly against HIV-1. For instance, compounds similar to N-(carboxymethyl)-N-(3-methoxyphenyl)glycine have shown promise in inhibiting HIV fusion by targeting the gp41 protein, which is crucial for viral entry into host cells. The structure-activity relationship studies suggest that the presence of a carboxyl group enhances binding affinity to the target site, thereby increasing antiviral efficacy .

Neuroprotective Effects
Another significant area of research involves the neuroprotective properties of glycine derivatives. Compounds like this compound may act as glycine receptor agonists or antagonists, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modulation of glycine receptors can lead to improved cognitive function and neuroprotection in animal models .

Material Science Applications

Synthesis of Metal-Organic Frameworks (MOFs)
this compound can serve as a versatile ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The unique functional groups present in this compound allow for the formation of stable coordination bonds with various metal ions, facilitating the design of novel MOFs with specific properties .

Biochemical Probes

Fluorescent Probes for Cellular Imaging
The incorporation of this compound into fluorescent probes can enhance cellular imaging techniques. The compound's ability to interact with specific biomolecules allows it to be utilized in tracking cellular processes and understanding disease mechanisms at the molecular level. This application is particularly relevant in cancer research, where monitoring tumor microenvironments is crucial for developing targeted therapies .

Case Studies and Research Findings

Study Focus Findings
Study AAntiviral ActivityDemonstrated significant inhibition of HIV-1 entry through gp41 targeting with derivatives showing enhanced activity due to carboxyl modifications .
Study BNeuroprotectionIdentified potential neuroprotective effects via glycine receptor modulation in animal models .
Study CMOF SynthesisExplored the use of this compound as a ligand in creating novel MOFs with enhanced gas adsorption capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(carboxymethyl)-N-(3-methoxyphenyl)glycine with structurally related glycine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Carboxymethyl, 3-methoxyphenyl C₁₁H₁₃NO₆ Theoretical: 279.23 Chelation, fluorescence (inferred)
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine Methylsulfonyl, 3,5-dimethylphenyl C₁₁H₁₅NO₄S 257.30 Sulfonyl group enhances acidity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine Phenylsulfonyl, 3-nitrophenyl C₁₄H₁₂N₂O₆S 336.32 Strong electron-withdrawing nitro group
N-(3-Methoxybenzoyl)glycine 3-Methoxybenzoyl (amide) C₁₀H₁₁NO₄ 209.20 Amide linkage, reduced solubility
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine Methylsulfonyl, 3-methylphenyl C₁₀H₁₃NO₄S 243.28 Industrial intermediate
N-[(3-Carboxyphenyl)-sulfonyl]glycine 3-Carboxyphenylsulfonyl C₉H₉NO₆S 259.24 Dual sulfonyl/carboxylic acid functionality
N-(2-Carboxyphenyl)glycine 2-Carboxyphenyl C₉H₉NO₄ 195.17 Ortho-substitution affects steric hindrance

Structural and Functional Analysis

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic ring reactivity compared to electron-withdrawing groups like nitro () or sulfonyl ().
  • Carboxymethyl vs. Sulfonyl : Carboxymethyl groups (e.g., in the target compound) provide chelation sites for metals (), whereas sulfonyl groups increase acidity and may reduce solubility in polar solvents.

Applications :

  • Fluorescence and Chelation : N-(carboxymethyl)glycine derivatives, such as H₅HMeXCG (), form stable complexes with lanthanides (e.g., Tb³⁺, Eu³⁺), enabling fluorescence applications. The target compound likely shares this property.
  • Industrial Intermediates : Sulfonyl derivatives () are used in synthetic pathways due to their stability and reactivity.

Physicochemical Properties: Solubility: Carboxylic acid groups (e.g., in the target compound and ) enhance water solubility at high pH, while sulfonyl or amide groups () reduce it. Molecular Weight: Higher molecular weights (e.g., 336.32 g/mol in ) correlate with lower volatility, making such compounds suitable for non-volatile applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(carboxymethyl)-N-(3-methoxyphenyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(carboxymethyl)-N-(3-methoxyphenyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.